

resolving solubility issues with 3-Chloro-4-fluoro-N-methylaniline

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Compound of Interest

Compound Name: 3-Chloro-4-fluoro-N-methylaniline

CAS No.: 77898-24-9

Cat. No.: B3154548

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Technical Support Center: Solubility & Handling Guide for **3-Chloro-4-fluoro-N-methylaniline**

Executive Summary & Physicochemical Profile

Welcome to the Technical Support Hub. This guide addresses the most frequent solubility and stability challenges associated with **3-Chloro-4-fluoro-N-methylaniline** (CAS 77898-24-9). As a halogenated N-alkyl aniline, this compound presents a "solubility paradox": it is highly lipophilic yet possesses a weakly basic center, making it prone to precipitation in neutral aqueous media and oxidative degradation in solution.^{[1][2][3]}

Chemical Identity & Key Properties

- IUPAC Name: **3-Chloro-4-fluoro-N-methylaniline**^{[1][2][3][4]}
- CAS Number: 77898-24-9^{[1][2][3][4]}
- Molecular Formula: C

H

CIFN[1][2][3]

- Molecular Weight: 159.59 g/mol [1][2][3]

Property	Value / Characteristic	Impact on Solubility
Physical State	Low-melting solid or oil (ambient)	Prone to "oiling out" rather than crystallizing during purification.[1][2][3][4]
LogP (Predicted)	~2.5 – 2.8	High Lipophilicity. Poor water solubility; prefers organic solvents (DMSO, DCM).[2][3]
pKa (Conjugate Acid)	~3.5 – 4.0	Weak Base. The electron-withdrawing halogens (Cl, F) reduce the basicity of the nitrogen.[1][2][3] It requires stronger acidic conditions (pH < 2) to fully protonate and dissolve in water.
H-Bond Donors	1 (NH)	Limited capacity to interact with water compared to primary anilines.[1][2][3][4]

Troubleshooting Guide (Q&A Format)

Ticket #001: "I cannot get the compound to dissolve in my pH 7.4 PBS buffer for a biological assay."

Diagnosis: The compound is a neutral, lipophilic molecule at pH 7.[3]4. Its pKa is approx.[1][2][3][5][6] 3.5-4.0, meaning at physiological pH, it exists almost entirely (>99.9%) as the uncharged free base, which is insoluble in water.[1][2]

Solution: The "Co-Solvent Spike" or "Salt Conversion" Strategy[2][3]

- Immediate Fix (Co-solvent):

- Dissolve the pure compound in 100% DMSO to create a high-concentration stock (e.g., 100 mM).
- Spike this stock into your buffer while vortexing rapidly.^{[1][2][3]} Critical Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity, though solubility will still be limited to the micromolar range (~10-50 μM max).^{[1][2][3]}
- Robust Fix (Salt Formation):
 - Convert the free base to the Hydrochloride (HCl) salt.^{[2][3][7]} The ionic form significantly enhances aqueous solubility.^{[1][2][3]} (See Protocol A below).

Ticket #002: "My DMSO stock solution turned dark brown after a week at room temperature."

Diagnosis: Aniline derivatives are notorious for oxidative degradation.^{[1][2][3]} The "N-methyl" group activates the ring slightly less than a primary amine, but the compound is still susceptible to autoxidation, forming azo-dimers or quinone-imine species which are highly colored.^{[1][3][4]}

Solution: Inert Storage Protocol

- Degassing: Always use degassed solvents (purge with N or Ar) for stock preparation.^{[2][3]}
- Temperature: Store stocks at -20°C or lower.
- Container: Use amber glass vials with PTFE-lined caps to block UV light and minimize oxygen permeation.^{[1][2][3][4]}

Ticket #003: "I see an 'oil' forming at the bottom of my flask during acid extraction."

Diagnosis: This is "oiling out."^{[1][2][3]} When you acidify to form the salt, if the concentration is too high or the solvent polarity is incorrect, the salt forms a separate liquid phase rather than a crystal lattice.^[1] This is common with N-methyl derivatives due to the disruption of crystal packing by the methyl group.^{[1][3][4]}

Solution: Anti-Solvent Crystallization[1][2][3]

- Dissolve the oil in a minimum amount of a polar solvent (e.g., Ethanol).[3]
- Slowly add a non-polar anti-solvent (e.g., Diethyl Ether or Hexane) with vigorous stirring to induce proper precipitation.[3]

Experimental Protocols

Protocol A: Synthesis of the Hydrochloride Salt (Water-Soluble Form)

Use this protocol to generate a stable, water-soluble solid for biological assays.[1][2][4]

Reagents:

- **3-Chloro-4-fluoro-N-methylaniline** (Free Base)[1][2][3][4]
- 4M HCl in Dioxane (or concentrated aqueous HCl)[1][2][3]
- Diethyl Ether (anhydrous)[1][2][3]
- Ethanol (absolute)[1][2][3]

Step-by-Step:

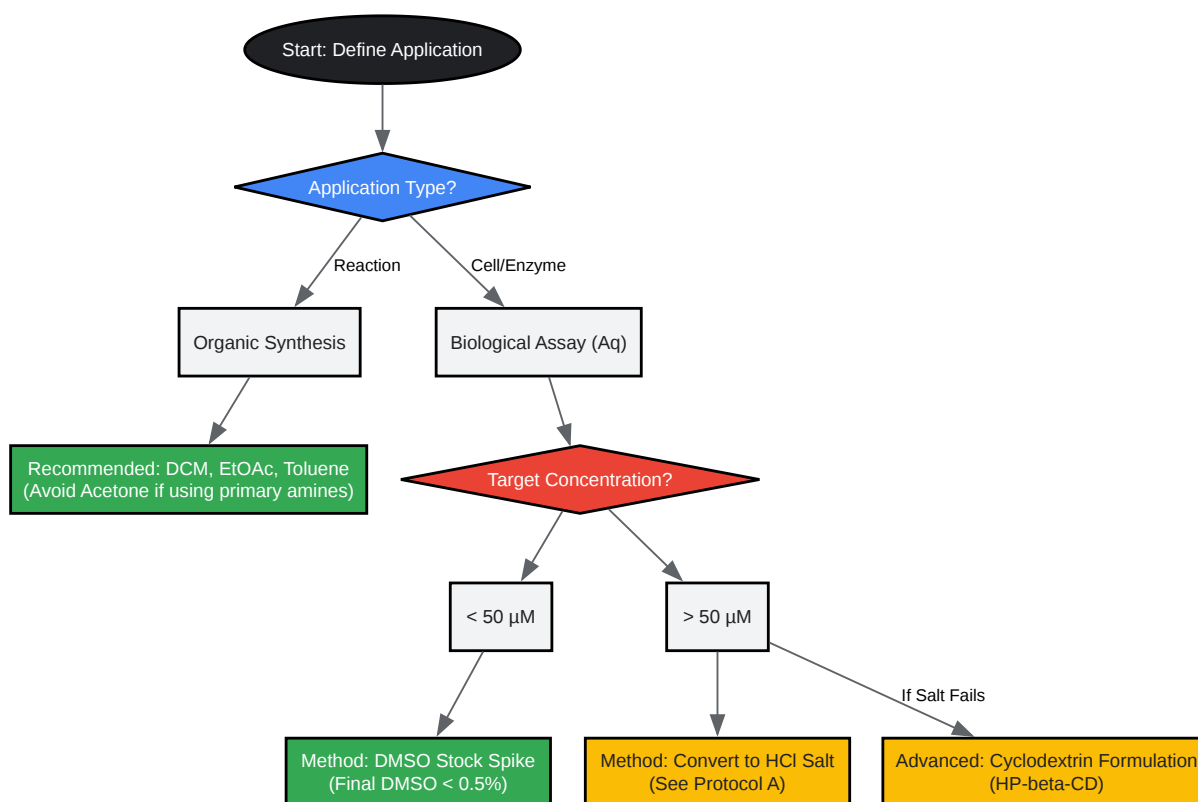
- **Dissolution:** Dissolve 1.0 g of the free base in 5 mL of absolute Ethanol. Ensure complete dissolution.
- **Acidification:** Cool the solution to 0°C in an ice bath. Dropwise add 1.1 equivalents of 4M HCl in Dioxane.[1][3]
 - **Observation:** The solution may warm slightly (exothermic).[3]
- **Precipitation:** Stir for 30 minutes. Slowly add 20 mL of cold Diethyl Ether. A white to off-white precipitate should form.[1][3][4]

- Troubleshooting: If an oil forms, scratch the inner wall of the flask with a glass rod to induce nucleation.[3]
- Isolation: Filter the solid under vacuum (Buchner funnel). Wash the cake 3x with cold Ether.
- Drying: Dry under high vacuum (0.1 mbar) for 4 hours to remove residual solvent and HCl.

Protocol B: Solubility Screening Workflow

Use this logic to determine the best vehicle for your specific application.

Visualized Logic (DOT Diagram):



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Caption: Decision tree for selecting the appropriate solubilization strategy based on experimental needs.

Mechanistic Insights & Causality

Why does the "Fluoro-Chloro" substitution pattern matter? The 3-Chloro and 4-Fluoro substituents are electron-withdrawing groups (EWGs).[1][2][3][4]

- **Basicity Reduction:** They pull electron density away from the nitrogen lone pair via the aromatic ring (inductive effect).[2][3] This lowers the pKa compared to N-methylaniline.[1][4] Consequently, the molecule remains uncharged (hydrophobic) over a wider pH range, necessitating lower pH for protonation.[1]
- **Lipophilicity Increase:** Halogens are hydrophobic.[1][2] The addition of Cl and F significantly increases the partition coefficient (LogP), making the molecule "greasy" and difficult to solvate with water molecules.[3]

Why N-Methylation affects melting point? The N-methyl group disrupts the intermolecular Hydrogen Bonding network that would normally exist between primary aniline molecules (

).[1][2][3][4] This disruption weakens the crystal lattice energy, often resulting in lower melting points and a tendency to form oils (supercooled liquids) rather than distinct crystals.[3]

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